

BMS 777607 stability in DMSO at -20°C

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Compound of Interest

Compound Name: BMS 777607

Cat. No.: B3026968

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BMS-777607 Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the c-Met kinase inhibitor, BMS-777607, when prepared in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a BMS-777607 stock solution in DMSO?

A1: For optimal stability, it is recommended to store stock solutions of BMS-777607 in DMSO in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage.^{[1][2][3]} To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes.^{[1][2]}

Q2: How long can I expect a BMS-777607 DMSO stock solution to be stable at -20°C?

A2: When stored properly in aliquots at -20°C, a BMS-777607 stock solution in DMSO is generally stable for at least one month.^{[2][3][4]} Some suppliers suggest that stability may extend for several months at this temperature.^[5] For storage periods exceeding one month, -80°C is the recommended temperature.^[3]

Q3: My BMS-777607 solution has been stored for a while and my experimental results are inconsistent. What could be the issue?

A3: Inconsistent results could indicate compound degradation or precipitation. First, ensure the compound is fully dissolved. You can warm the vial at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.^[5] If results are still inconsistent, the compound may have degraded. It is best practice to use freshly prepared solutions or solutions that have been stored correctly for a validated period.^{[4][5]} Verifying the activity of the stored compound with a standard control experiment is recommended.

Q4: Does the quality of DMSO affect the stability of BMS-777607?

A4: Yes, the quality of the DMSO is critical. It is highly recommended to use fresh, anhydrous, high-purity DMSO.^{[1][2][3]} DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of many compounds, including BMS-777607, potentially leading to precipitation and inaccurate concentrations.^{[1][3]}

Q5: What are the primary signaling pathways inhibited by BMS-777607?

A5: BMS-777607 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.^[3]^[6] It also demonstrates high potency against other members of the Met family, including Axl, Ron, and Tyro3.^[3] By inhibiting c-Met autophosphorylation, it effectively blocks downstream signaling cascades such as the PI3K/Akt and RAS/MAPK/ERK pathways, which are crucial for cell proliferation, migration, and survival.^{[3][7]}

Data Summary: Storage Recommendations

The following table summarizes the recommended storage conditions for BMS-777607 from various sources.

Form	Storage Temperature	Recommended Duration	Source(s)
Solid Powder	-20°C	Up to 3 years	^[3]
4°C	Up to 2 years	^[3]	
In DMSO	-20°C	At least 1 month	^{[2][3][4]}
In DMSO	-80°C	Up to 2 years	^[3]

Experimental Protocols

Protocol: Assessing BMS-777607 Activity via Inhibition of c-Met Phosphorylation

This protocol describes a cell-based assay to verify the biological activity of a BMS-777607 solution, which is useful for troubleshooting potential stability issues.

1. Cell Culture:

- Culture a c-Met expressing cancer cell line (e.g., GTL-16, H1993, or PC-3) in appropriate media until they reach approximately 80% confluency.
- Serum-starve the cells for 18-24 hours prior to the experiment to reduce basal receptor activation.

2. Compound Preparation and Treatment:

- Thaw your BMS-777607 DMSO stock solution. If any precipitate is visible, warm the vial to 37°C and sonicate briefly.[\[5\]](#)
- Prepare a series of dilutions of BMS-777607 in serum-free media. A typical final concentration range to test would be 1 nM to 1 µM.
- Pre-treat the serum-starved cells with the various concentrations of BMS-777607 (and a DMSO vehicle control) for 2 hours.

3. c-Met Stimulation:

- Stimulate the cells with Hepatocyte Growth Factor (HGF) at a final concentration of 50 ng/mL for 15 minutes to induce c-Met phosphorylation. Include a non-HGF stimulated control.

4. Cell Lysis and Protein Quantification:

- Wash the cells with ice-cold PBS and lyse them using a standard RIPA buffer containing protease and phosphatase inhibitors.
- Collect the cell lysates and clarify them by centrifugation.

- Determine the protein concentration of each lysate using a BCA or Bradford assay.

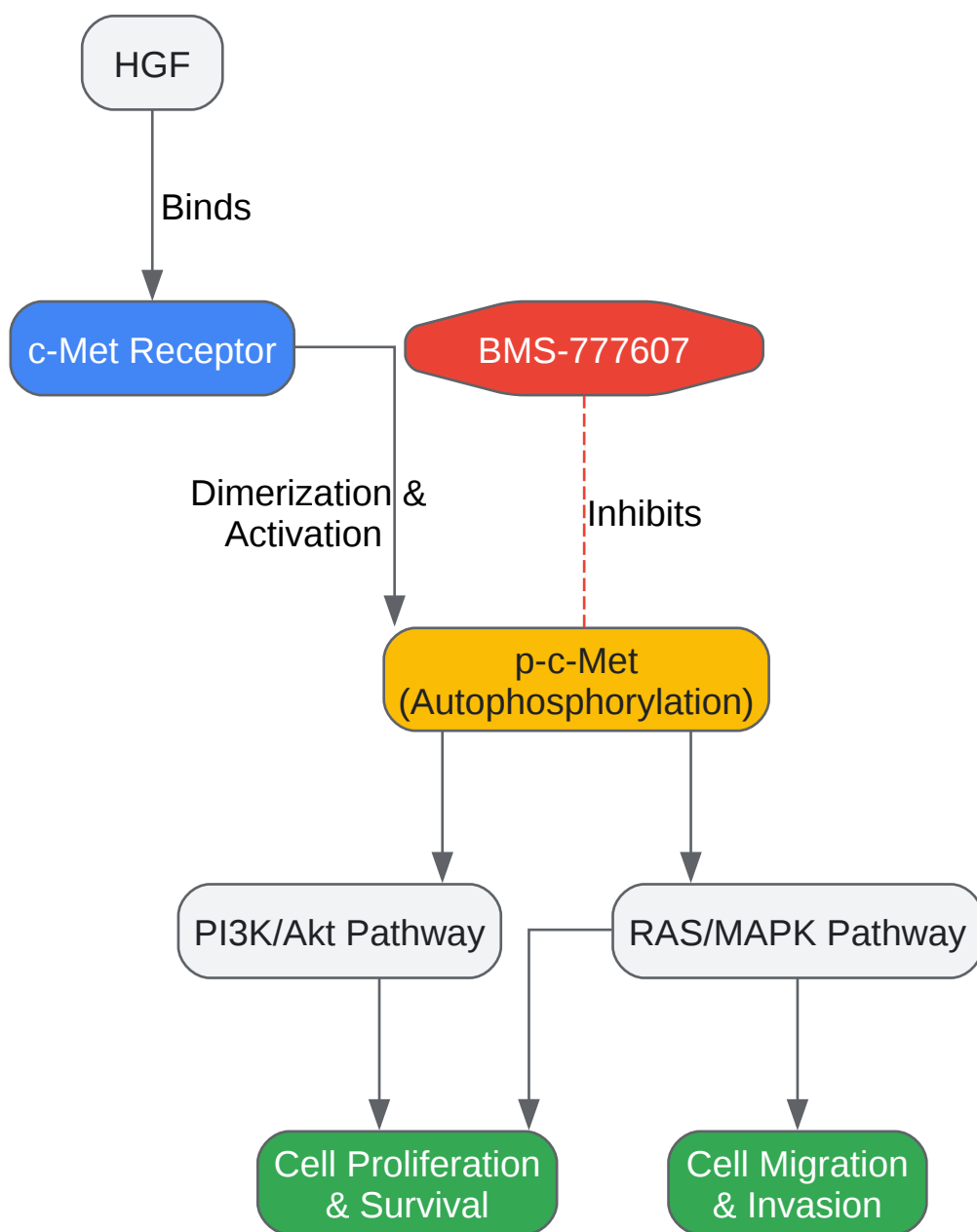
5. Western Blot Analysis:

- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235) and total c-Met.
- Optionally, you can also probe for downstream markers like phospho-Akt (Ser473) and phospho-ERK1/2 (Thr202/Tyr204).
- Use an appropriate loading control antibody (e.g., GAPDH or β -Actin).
- Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

6. Interpretation of Results:

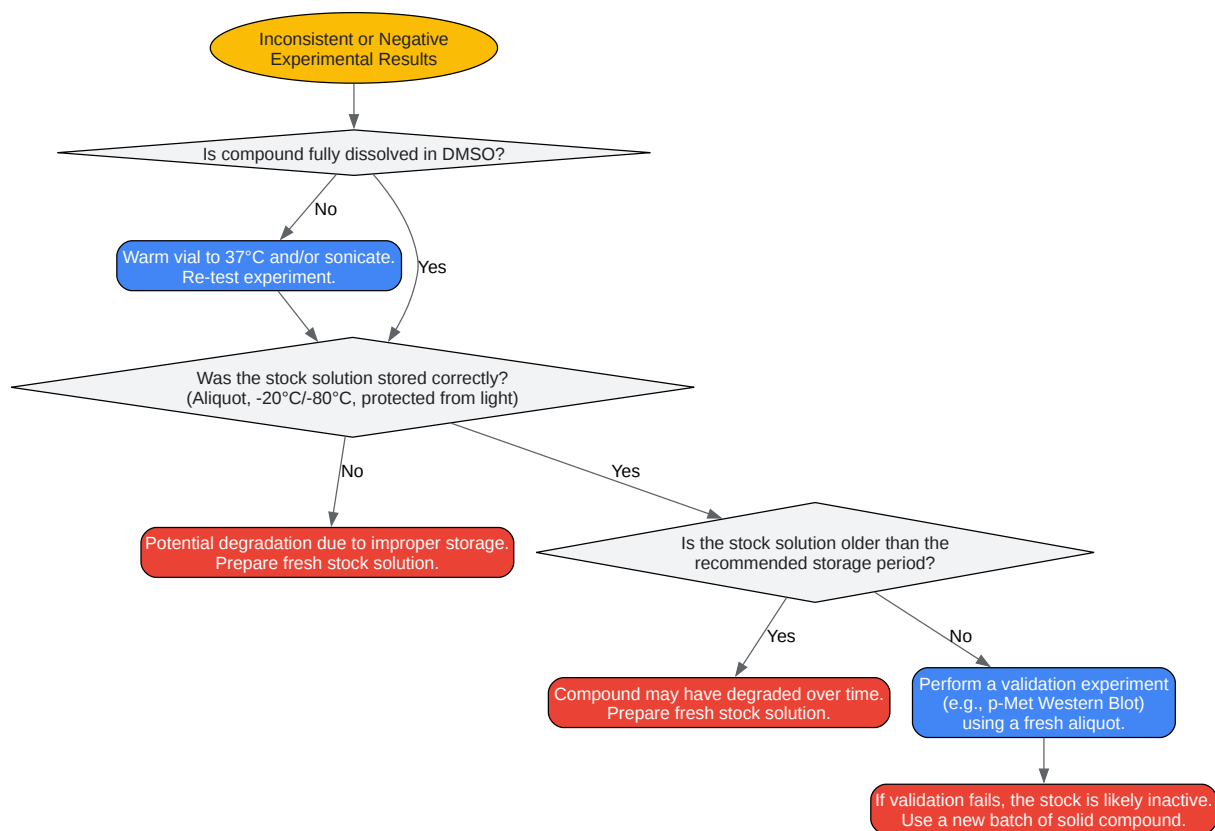
- A potent BMS-777607 solution should show a dose-dependent decrease in the signal for phospho-c-Met, phospho-Akt, and phospho-ERK upon HGF stimulation, while the total protein levels remain unchanged. A lack of inhibition may suggest compound degradation.

Visualizations



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Caption: BMS-777607 inhibits HGF-induced c-Met signaling pathway.



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Caption: Troubleshooting workflow for suspected BMS-777607 degradation.

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